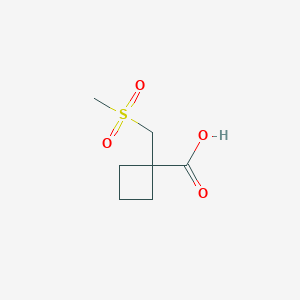
1-((Methylsulfonyl)methyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-((Methylsulfonyl)methyl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1708269-16-2 . It has a molecular weight of 192.24 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is "1S/C7H12O4S/c1-12(10,11)5-7(6(8)9)3-2-4-7/h2-5H2,1H3,(H,8,9)" . This indicates the compound’s molecular structure and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Regiospecific Additions and Synthesis
- Regiospecific additions of hydrazoic acid and benzylamine to 1-(arylsulfonyl) bicyclobutanes introduce nitrogen nucleophiles at specific positions, even in the presence of a carboxyl derivative, leading to precursors of α-amino cyclobutane carboxylic acids. These can be further transformed into diacids via carbonylation α to the sulfone and reduction (Gaoni, 1988).
Stereochemistry and Cyclisation Reactions
- Stereochemistry plays a crucial role in cyclisation reactions involving methyl thiazolidine-carboxylates. The research also explores the formation of various bicyclic compounds under different conditions and their potential applications (Betts et al., 1999).
Electrocyclic Reactions
- Electrocyclic reactions involving methyl formylcyclobutene-carboxylates confirm theoretical predictions about the formation of specific products, showcasing the interplay between different functional groups in chemical transformations (Niwayama & Houk, 1992).
Synthesis of PET Ligands for Tumor Detection
- Synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) demonstrates their potential as PET ligands for imaging brain tumors, highlighting the application of these compounds in medical diagnostics (Martarello et al., 2002).
Structural and Conformational Studies
- Studies on 2-aminocyclobutane-1-carboxylic acids and their incorporation into rigid beta-peptides shed light on the structural properties and potential biomedical applications of these compounds (Izquierdo et al., 2005).
Novel Addition Reactions
- Research on novel addition reactions to bicyclic systems, such as the additions of hydrazoic acid, cyanocuprate reagents, and phenylselenol, opens new pathways in organic synthesis (Gaoni, 1989).
Pheromone Synthesis
- The isolation of grandisoic acid from the plum curculio and its potential use as an aggregation pheromone for pest control demonstrates the ecological and agricultural applications of these compounds (Eller & Bartelt, 1996).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302) or causes skin irritation (H315). Precautionary statements are also provided, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-12(10,11)5-7(6(8)9)3-2-4-7/h2-5H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKWHXHWEFZCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-Methoxyphenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2651098.png)
![2-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2651099.png)
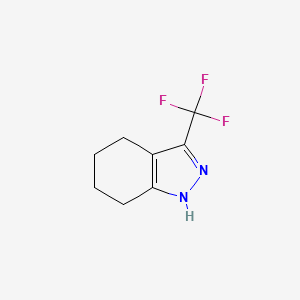
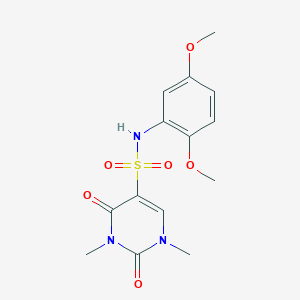
![N-[(4-cyclohexyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2651107.png)
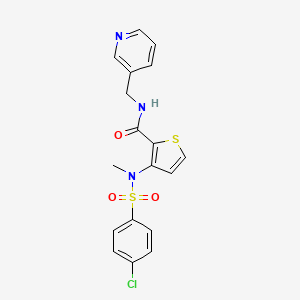
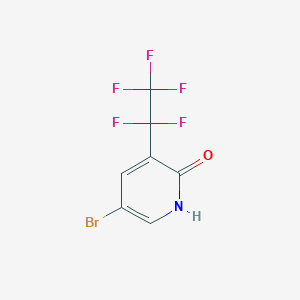

![1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2651116.png)
![2-({2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]butanoyl}amino)acetic acid](/img/structure/B2651117.png)

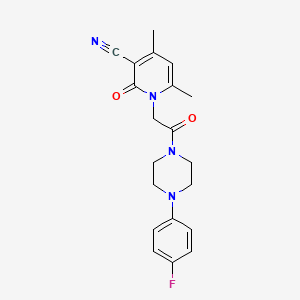
![(2,5-Dimethylfuran-3-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2651120.png)
![N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B2651121.png)